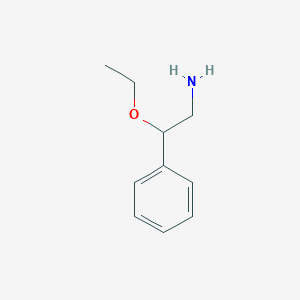

2-Ethoxy-2-phenylethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

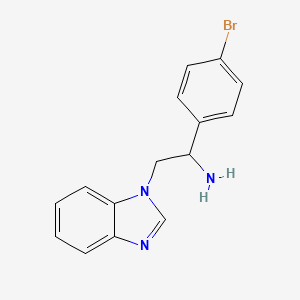

2-Ethoxy-2-phenylethan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, characterized by the presence of an ethoxy group and an amine group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-phenylethan-1-amine typically involves the reaction of phenylacetonitrile with ethyl bromide in the presence of a base, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include:

Base: Sodium or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified through recrystallization or distillation.

化学反応の分析

反応の種類

2-エトキシ-2-フェニルエタン-1-アミンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するケトンまたはアルデヒドを生成するために酸化することができます。

還元: 還元反応は、アミノ基をさらに修飾することができます。

置換: 求核置換反応は、異なる官能基を導入することができます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム

溶媒: ジクロロメタン、テトラヒドロフラン

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりフェニルアセトンが生成される場合がある一方で、還元により第二アミンが生成される可能性があります。

4. 科学研究への応用

2-エトキシ-2-フェニルエタン-1-アミンは、以下を含むさまざまな科学研究に応用されています。

化学: 有機合成の中間体として、より複雑な分子のビルディングブロックとして使用されます。

生物学: 酵素や受容体との相互作用など、生物系への潜在的な影響について研究されています。

医学: 新規医薬品の開発における治療応用について調査されています。

産業: 特殊化学薬品や材料の生産に使用されています。

科学的研究の応用

2-Ethoxy-2-phenylethan-1-amine is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.

Medicine: Investigated for potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

作用機序

2-エトキシ-2-フェニルエタン-1-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。これは、これらの標的に結合してその活性を調節するリガンドとして作用する場合があります。含まれる経路には、シグナル伝達カスケードと代謝プロセスが含まれる可能性があります。

類似化合物との比較

類似化合物

フェネチルアミン: エトキシ基を持たない親化合物。

2-メトキシ-2-フェニルエタン-1-アミン: エトキシ基の代わりにメトキシ基を持つ類似の構造。

2-フェニルエタン-1-アミン: エトキシ基を持たないが、フェニル基とアミノ基を保持している。

独自性

2-エトキシ-2-フェニルエタン-1-アミンは、エトキシ基の存在によりユニークであり、これはその化学反応性と生物学的標的との相互作用に影響を与える可能性があります。この構造的修飾により、アナログ化合物と比較して異なる薬理学的および化学的特性が得られる可能性があります。

特性

IUPAC Name |

2-ethoxy-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLLALOLBVYYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)

![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)

![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)

![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)

![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)

![Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B12111086.png)

![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)